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molecular formula C6H9N3O2 B8663608 N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine

N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine

Cat. No. B8663608
M. Wt: 155.15 g/mol
InChI Key: ZRYXNYQXICLIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943642B2

Procedure details

This compound was prepared in a manner analogous to that set forth in Step C of Example 2, using 0.65 gram (0.0045 mole) of 2-chloro-3-nitropyrrole (prepared in Steps D-F of Example 1) and 5.0 mL (excess) of dimethylamine. The microwave chemical reactor was maintained at 100° C. during a 45-minute period, after which time the reaction was considered to be complete. The crude product was purified with column chromatography on silica gel. Elution was accomplished using 25% hexane in diethyl ether, then 100% diethyl ether as eluants. The appropriate fractions were combined and concentrated under reduced pressure, yielding 0.2 gram of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[N+:7]([O-:9])=[O:8].[CH3:10][NH:11][CH3:12]>>[CH3:10][N:11]([CH3:12])[C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[N+:7]([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
ClC=1NC=CC1[N+](=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that set forth in Step C of Example 2
CUSTOM
Type
CUSTOM
Details
The crude product was purified with column chromatography on silica gel
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C=1NC=CC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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